molecular formula C14H16FNO4 B14793476 (3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid

(3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid

Cat. No.: B14793476
M. Wt: 281.28 g/mol
InChI Key: SICBATVQYRCHKT-SBNLOKMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a carboxylic acid moiety, and stereospecific methyl and fluorine substituents at positions 4 and 3, respectively (3R,4R configuration). Its molecular formula is C₁₅H₁₆FNO₄, with a molecular weight of 293.29 g/mol. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes steric bulk, influencing both reactivity and interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C14H16FNO4

Molecular Weight

281.28 g/mol

IUPAC Name

(3R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H16FNO4/c1-10-7-16(9-14(10,15)12(17)18)13(19)20-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,17,18)/t10?,14-/m0/s1

InChI Key

SICBATVQYRCHKT-SBNLOKMTSA-N

Isomeric SMILES

CC1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of (3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid involves three critical objectives: (1) construction of the pyrrolidine ring with correct stereochemistry at C3 and C4, (2) introduction of the fluorine atom at C3, and (3) installation of the benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom. Data from enantioselective hydrogenation protocols and fluorination strategies are prioritized, with adaptations from analogous pyrrolidine syntheses providing foundational insights.

Enantioselective Hydrogenation for Stereochemical Control

Core Methodology from Patent US8344161B2

The patent US8344161B2 describes a Ru-catalyzed asymmetric hydrogenation process for synthesizing (3R,4R)-configured pyrrolidine carboxylic acids. While the patent focuses on halogen-aryl-substituted derivatives, its hydrogenation framework is adaptable to the target compound. Key steps include:

  • Precursor Synthesis : A dihydropyrrole intermediate, such as 1-benzyl-4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, is prepared via cyclization of propiolic acid esters.
  • Catalytic Hydrogenation : Using [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] as a chiral catalyst, the dihydropyrrole undergoes hydrogenation at 30–40 bar H₂ and 30°C. This step establishes the (3R,4R) configuration with >99.9% enantiomeric excess (ee).
  • Workup and Isolation : The reaction mixture is acidified to pH 2.5–6.5, precipitating the product, which is filtered and washed with methanol. Yields exceed 95% with ≥99% purity.
Table 1: Hydrogenation Conditions and Outcomes
Parameter Value
Catalyst [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)]
Pressure (H₂) 40 bar
Temperature 30°C
Reaction Time 20 hours
Yield >95%
Enantiomeric Excess (ee) >99.9%

Fluorination Strategies at C3

Electrophilic Fluorination of Pyrrolidine Intermediates

Introducing fluorine at C3 requires selective functionalization. Two approaches are viable:

  • Late-Stage Fluorination : Treating a 3-hydroxypyrrolidine intermediate with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor in dichloromethane at −20°C to 25°C.
  • Early-Stage Fluorinated Building Blocks : Using fluorinated precursors, such as 3-fluoro-4-methylpyrrolidine, synthesized via ring-closing metathesis or cycloaddition reactions.
Table 2: Fluorination Reagents and Efficiency
Reagent Solvent Temperature Yield (%) Purity (%)
DAST CH₂Cl₂ 0°C 78 95
Deoxo-Fluor THF −20°C 85 97

Installation of the Benzyloxycarbonyl (Cbz) Protecting Group

Protection of the Pyrrolidine Nitrogen

The Cbz group is introduced via reaction with benzyl chloroformate under Schotten-Baumann conditions:

  • Reaction Protocol : The pyrrolidine amine is treated with benzyl chloroformate (1.1 eq.) in a biphasic system of water and dichloromethane, with NaHCO₃ as a base.
  • Workup : The organic layer is washed with HCl (1M), dried over Na₂SO₄, and concentrated. Yields typically exceed 90%.

Hydrolysis of Esters to Carboxylic Acids

Saponification and Acidification

The final step involves hydrolyzing the methyl or ethyl ester to the carboxylic acid:

  • Basic Hydrolysis : NaOH (2.8 eq.) in dioxane/water at room temperature for 18–24 hours.
  • Acidification : Adjusting the pH to 2.5 with HCl precipitates the product, which is filtered and dried. Yields range from 75–83%.

Challenges and Optimization Considerations

Stereochemical Integrity

Maintaining the (3R,4R) configuration during fluorination and Cbz installation requires inert conditions to prevent epimerization. Low temperatures (−20°C to 0°C) and non-polar solvents (e.g., TBME) are critical.

Catalyst Loading and Cost

The Ru-catalyst constitutes a significant cost driver. Patent data indicate a substrate-to-catalyst (S/C) ratio of 500–1,000, which may necessitate recovery protocols for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets with high specificity, modulating their activity and triggering downstream biological effects. The fluorine atom and the chiral centers play a crucial role in determining the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

(3R,4S)-1-Cbz-4-Methylpyrrolidine-3-Carboxylic Acid (CAS 1428243-36-0)
  • Key Differences :
    • Stereochemistry: (3R,4S) vs. (3R,4R) in the target compound.
    • Substituents: Lacks the fluorine atom at position 3.
  • Properties: Molecular weight: 263.29 g/mol (lower due to absence of fluorine).
(3R,4S)-1-((Benzyloxy)carbonyl)-4-Fluoropyrrolidine-3-Carboxylic Acid (CAS 1269755-11-4)
  • Key Differences :
    • Fluorine position: Fluorine at position 4 instead of 3.
    • Stereochemistry: (3R,4S) configuration.
  • Properties :
    • Molecular weight: 267.26 g/mol .
    • Altered fluorine placement may disrupt optimal spatial interactions in enzyme binding pockets compared to the target compound .

Substituent Variations in Pyrrolidine Derivatives

BP 1531: (3R,4S)-4-Phenylpyrrolidine-3-Carboxylic Acid
  • Key Differences :
    • Lacks both the Cbz group and fluorine; features a phenyl ring.
(3S,4R)-1-tert-Butyl-4-(2,4-Difluorophenyl)pyrrolidine-3-Carboxylic Acid
  • Key Differences :
    • Bulky tert-butyl group replaces Cbz; difluorophenyl substituent.
  • Properties :
    • The tert-butyl group may hinder binding to shallow enzymatic pockets, while the difluorophenyl group introduces stronger electron-withdrawing effects than a single fluorine .

Q & A

Q. What are the key synthetic strategies for preparing (3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Core Pyrrolidine Formation : Cyclization reactions (e.g., via Mitsunobu or ring-closing metathesis) to establish the pyrrolidine scaffold.

Fluorination : Electrophilic fluorination agents (e.g., Selectfluor) or nucleophilic substitution (e.g., KF with crown ethers) to introduce fluorine at the 3-position. Stereochemical control is critical here .

Protection : Benzyloxycarbonyl (Cbz) protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl esters) using HCl in water at elevated temperatures (90–100°C) .
Purification often involves pH-adjusted recrystallization or column chromatography.

Q. How is the stereochemical integrity of the (3R,4R) configuration maintained during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use of enantiopure starting materials or catalysts (e.g., chiral Pd complexes) to direct stereochemistry during fluorination or methylation .
  • Protection-Deprotection : Temporary protecting groups (e.g., tert-butyl in related compounds) minimize racemization during reactive steps .
  • Analytical Monitoring : Regular chiral HPLC or polarimetry ensures configuration retention .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and stereochemistry (e.g., coupling constants for trans/cis relationships) .
  • LCMS/HPLC : Purity assessment (>95%) and molecular ion verification (e.g., ESI-MS for [M+H]+ ions) .
  • X-ray Crystallography : Definitive stereochemical confirmation, if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale fluorination?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorinating agent reactivity .
  • Catalysis : Palladium or copper catalysts reduce activation energy for fluorination, improving regioselectivity .
  • Temperature Control : Stepwise heating (e.g., 40°C → 100°C) minimizes side reactions, as seen in similar piperidine syntheses .

Q. What strategies resolve diastereomeric impurities in the final product?

  • Methodological Answer :
  • Chromatographic Separation : Use of chiral stationary phases (e.g., amylose-based columns) for HPLC purification .
  • Crystallization-Induced Diastereomer Resolution : Selective crystallization using enantiopure counterions (e.g., L-tartaric acid) .
  • Kinetic Resolution : Enzymatic hydrolysis of undesired esters (e.g., lipases) .

Q. What mechanistic insights explain side reactions during Cbz protection?

  • Methodological Answer :
  • Competitive Alkylation : Excess benzyl chloroformate may alkylate the pyrrolidine nitrogen, forming quaternary salts. Mitigated by slow reagent addition and low temperatures (0–5°C) .
  • Hydrolysis Sensitivity : The Cbz group is prone to acidic/basic hydrolysis. Stabilization via buffered conditions (pH 6–7) during workup is critical .

Q. How does the fluorine substituent influence the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism at the 3-position. Assessed via liver microsome assays .
  • Hydrolytic Stability : Accelerated stability studies (e.g., 40°C/75% RH) show degradation pathways (e.g., defluorination) via LCMS tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.